Pyridinium, 1-pentadecyl-, chloride
Overview
Description
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts can be synthesized from various routes . For instance, pyridinium chloride can be produced by passing hydrogen chloride in pyridine dissolved in diethyl ether . Pyridinium salts are also known for their synthetic versatility and ease of use .Molecular Structure Analysis
Pyridinium salts are unsaturated heterocyclic compounds having different functional groups present either on the pyridine ring or at the nitrogen atom . They are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .Chemical Reactions Analysis
Pyridinium salts have unique reactivity and have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds . They are important in terms of their synthetic routes and reactivity .Mechanism of Action
While the specific mechanism of action for “Pyridinium, 1-pentadecyl-, chloride” is not mentioned in the sources, pyridinium salts in general have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Safety and Hazards
The safety data sheet for pyridinium salts indicates that they are considered hazardous. They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Pyridinium salts have been highlighted for their importance in a wide range of research topics and applications in materials science and biological issues related to gene delivery . They have potential broad use as a reagent in organic synthesis . The future directions of “Pyridinium, 1-pentadecyl-, chloride” specifically are not mentioned in the sources.
Properties
IUPAC Name |
1-pentadecylpyridin-1-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHVJJCUOMLUBX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432970 | |
Record name | Pyridinium, 1-pentadecyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72931-53-4 | |
Record name | Pyridinium, 1-pentadecyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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